

3'-Methylflavokawin B: A Comprehensive Technical Guide for its Therapeutic Potential

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Compound of Interest

Compound Name: 3'-Methylflavokawin

Cat. No.: B15591808

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Abstract

3'-Methylflavokawin B (FKB), a naturally occurring chalcone, has emerged as a promising therapeutic agent with significant anti-cancer and anti-inflammatory properties. Preclinical studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in a variety of cancer cell lines. Furthermore, FKB has shown potent anti-inflammatory effects by modulating key signaling pathways. This technical guide provides an in-depth overview of the current research on FKB, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compelling natural compound.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Within this class of compounds, chalcones represent an important subgroup characterized by an open C3 bridge between two aromatic rings. **3'-Methylflavokawin B (FKB)**, a methoxylated chalcone, has garnered significant scientific interest due to its potent and selective cytotoxic effects against various cancer cells, while exhibiting minimal toxicity to normal cells. This document synthesizes the existing preclinical

data on FKB, offering a detailed examination of its therapeutic potential and the underlying molecular mechanisms.

Anti-Cancer Activity

FKB has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those of the breast, cholangiocarcinoma, and human squamous cell carcinoma. In vivo studies have further substantiated its anti-tumor efficacy.

Quantitative Data: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of FKB in various cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Citation
SNU-478	Human Cholangiocarcinoma	69.4	72	[1]
KB	Human Squamous Carcinoma	17.6 - 70.4	Not Specified	[2]
A375	Human Epithelial Melanoma	7.6 μg/mL	24	[3]
A2058	Human Skin Lymph Node Melanoma	10.8 μg/mL	24	[3]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.[4][5][6][7]

Quantitative Data: In Vivo Efficacy

Preclinical animal models have provided evidence for the anti-tumor activity of FKB in vivo.

Cancer Type	Animal Model	Treatment Regimen	Tumor Growth Inhibition	Citation
Cholangiocarcinoma (SNU-478 xenograft)	Mouse	FKB in combination with cisplatin/gemcitabine	Significant inhibition compared to control	[1]
Human Squamous Carcinoma (KB xenograft)	Nude Mice	Not Specified	Significant inhibition	[2]
Melanoma (A375 xenograft)	Athymic Nude Mice	5 mg/kg FKB	Inhibition of tumor growth	[3]
Breast Cancer (4T1)	Balb/c Mice	20 mg/kg proguanil (related study)	55% suppression of tumor enlargement	[8]

Anti-Inflammatory Activity

FKB has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.

Quantitative Data: In Vitro and In Vivo Efficacy

Model	Key Findings	Quantitative Data	Citation
LPS-induced RAW 264.7 macrophages	Inhibition of NO and PGE2 production, decreased TNF- α secretion.	-	[9]
LPS-challenged mice	Reduction of serum NO levels.	NO concentration reduced from 28.8 μ M to 3.8 μ M with 200 mg/kg FKB.	[9]
LPS-challenged mice	Suppression of iNOS, COX-2, and NF- κ B protein expression in the liver.	-	[9]

Mechanism of Action

FKB exerts its therapeutic effects through the modulation of several critical cellular signaling pathways, primarily the NF- κ B and PI3K/Akt pathways.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of inflammation and cell survival. FKB has been shown to inhibit this pathway by preventing the degradation of I κ B α , which in turn blocks the nuclear translocation of NF- κ B.[9] This inhibition is thought to be mediated, at least in part, through the suppression of I κ B kinase (IKK) activity.[10]

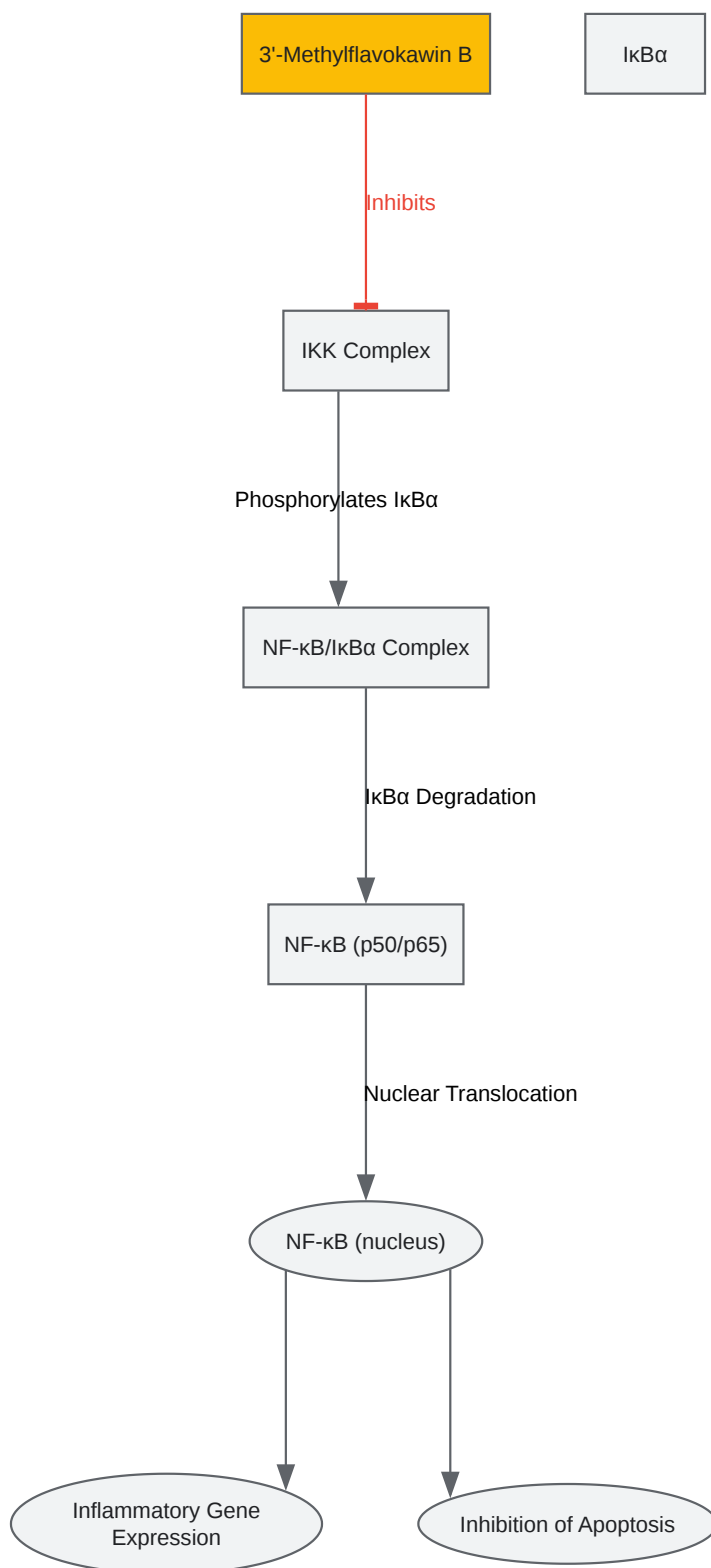


Figure 1: FKB Inhibition of the NF-κB Signaling Pathway

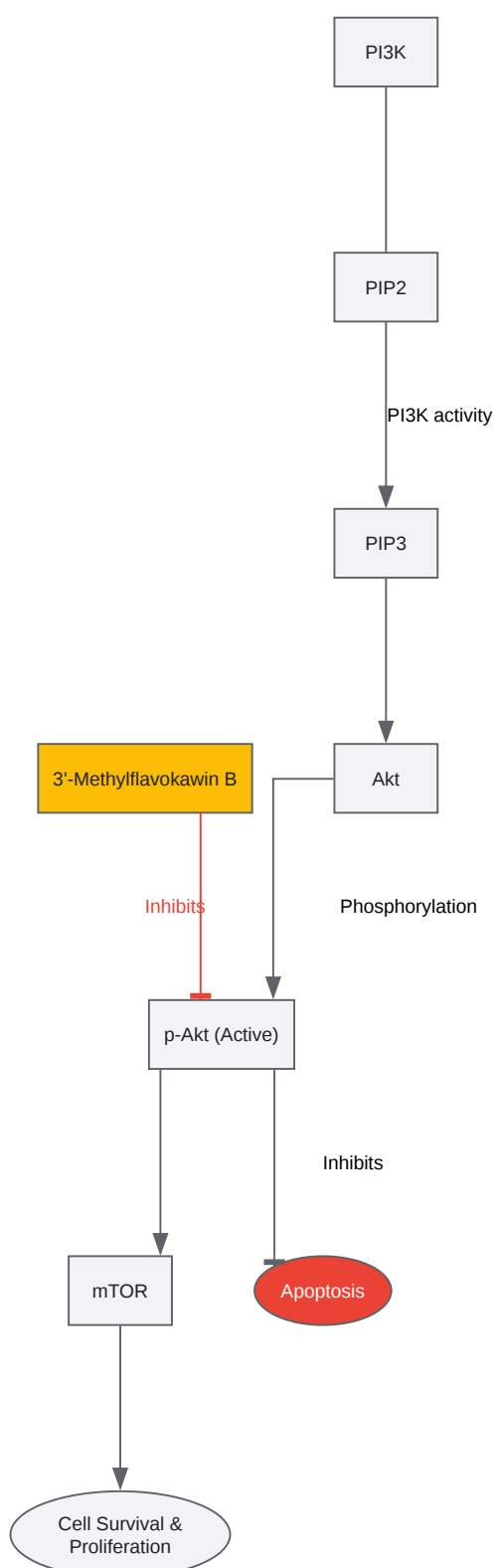


Figure 2: FKB Modulation of the PI3K/Akt Signaling Pathway



Figure 3: MTS Cell Viability Assay Workflow



Figure 4: Apoptosis Assay Workflow

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